Benzyltriethylammonium hydroxide

Catalog No.
S662263
CAS No.
1836-42-6
M.F
C13H23NO
M. Wt
209.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltriethylammonium hydroxide

CAS Number

1836-42-6

Product Name

Benzyltriethylammonium hydroxide

IUPAC Name

benzyl(triethyl)azanium;hydroxide

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

InChI

InChI=1S/C13H22N.H2O/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H2/q+1;/p-1

InChI Key

FKPSBYZGRQJIMO-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[OH-]

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[OH-]

Organic Synthesis as a Base Catalyst

BTEAH acts as a mild base catalyst in organic synthesis reactions. Its catalytic activity promotes reactions like aldol condensations, where two carbonyl compounds combine to form a β-hydroxycarbonyl compound []. Research has shown BTEAH to be effective in nitroaldol condensations, yielding desired products in good to excellent quantities []. Here, the hydroxyl group (OH) of BTEAH abstracts a proton, creating a nucleophilic enolate intermediate that facilitates the reaction [].

BTEAH can also be used in the synthesis of specific compounds. For instance, research explores its application in the production of 3-indolyl-3-hydroxy oxindoles, which are of interest in medicinal chemistry [].

Benzyltriethylammonium hydroxide is a quaternary ammonium compound characterized by the molecular formula C13H23NOC_{13}H_{23}NO and a molecular weight of approximately 225.33 g/mol. It appears as a clear, slightly yellow solution that is miscible with various solvents, including water, alcohols, and hydrocarbons. This compound is notable for its strong basic properties and is used primarily as a phase-transfer catalyst in organic synthesis .

BTAH can be corrosive and irritate skin and eyes []. Always handle BTAH with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols [].

Additional Safety Information:

  • Safety Data Sheets (SDS) provide detailed information on the safe handling, storage, and disposal of BTAH. Consult the SDS from reputable chemical suppliers before working with BTAH [].

  • Aldol Condensation: It acts as a base catalyst in aldol condensation reactions, facilitating the formation of β-hydroxy ketones or aldehydes from aldehydes or ketones .
  • Horner-Wadsworth-Emmons Reaction: This compound is also utilized in the Horner-Wadsworth-Emmons olefination reaction, which involves the formation of alkenes from phosphonate esters .
  • Base-Catalyzed Reactions: It can catalyze dehydration reactions and is involved in the synthesis of activated sulfonamides .

The synthesis of benzyltriethylammonium hydroxide typically involves the following steps:

  • Quaternization Reaction: Benzyl chloride is reacted with triethylamine in a suitable solvent (often an alcohol) to form benzyltriethylammonium chloride.
  • Hydroxide Formation: The quaternary ammonium salt is then treated with a strong base (such as sodium hydroxide) to produce benzyltriethylammonium hydroxide .

Benzyltriethylammonium hydroxide has diverse applications, including:

  • Phase-Transfer Catalysis: It facilitates the transfer of ions between two immiscible phases in organic reactions.
  • Synthesis of Fine Chemicals: Used in the production of pharmaceuticals and agrochemicals.
  • Silicon Wafer Cleaning: An active ingredient in formulations for cleaning silicon wafers in semiconductor manufacturing .

Benzyltriethylammonium hydroxide shares similarities with other quaternary ammonium compounds but has unique characteristics that distinguish it:

Compound NameMolecular FormulaUnique Features
Benzyltrimethylammonium hydroxideC10H17NOC_{10}H_{17}NOStronger basicity; used widely in phase-transfer catalysis
Tetrabutylammonium hydroxideC16H36NOC_{16}H_{36}NOLarger alkyl groups; used for different phase-transfer applications
Cetyltrimethylammonium bromideC21H38BrNC_{21}H_{38}BrNCommonly used as a surfactant; less soluble in water compared to benzyltriethylammonium hydroxide

Benzyltriethylammonium hydroxide's distinct structure allows it to function effectively as a phase-transfer catalyst while maintaining solubility across various solvents, making it versatile for numerous applications.

Other CAS

1836-42-6

Wikipedia

Benzyltriethylammonium hydroxide

Dates

Modify: 2023-08-15

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